6-(Chloromethyl)picolinaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

One area of research explores 6-Cl-picolinaldehyde as a building block for more complex molecules. The formyl group and chloromethyl group can be manipulated through chemical reactions to create new carbon-carbon bonds and introduce functional groups. This versatility allows scientists to synthesize novel molecules with potential applications in pharmaceuticals, materials science, and other fields [].

Here are some examples of how 6-Cl-picolinaldehyde is used in organic synthesis:

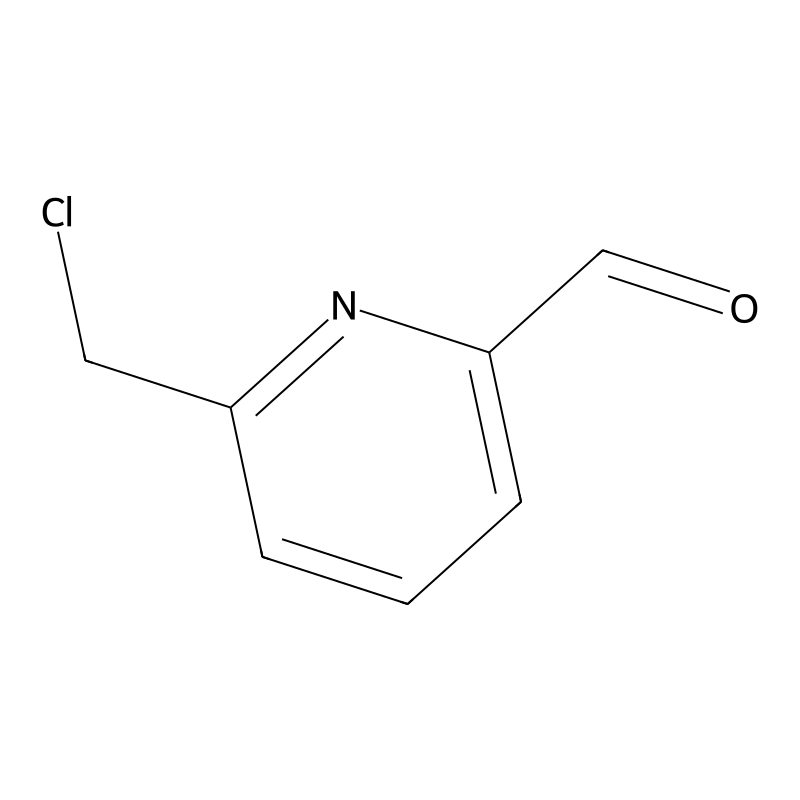

6-(Chloromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H6ClNO. It is classified as an aromatic aldehyde, specifically a chloromethyl derivative of picolinaldehyde, which is itself a derivative of pyridine. This compound features a chloromethyl group at the 6-position of the pyridine ring and an aldehyde functional group at the 2-position. Its structure can be represented as:

- IUPAC Name: 6-(chloromethyl)pyridine-2-carbaldehyde

- Molecular Weight: 155.58 g/mol

- Canonical SMILES: C1=CC(=NC(=C1)C=O)CCl

The presence of both the aldehyde and chloromethyl groups makes this compound versatile in various

- Mannich Reaction: This compound acts as a key intermediate in the Mannich reaction, where it participates in forming β-amino carbonyl compounds through the reaction of an amine, formaldehyde, and a ketone or aldehyde. The reaction can yield enantiodivergent products under specific conditions.

- Condensation Reactions: It can undergo condensation reactions with various nucleophiles, allowing for the synthesis of complex N-heterocycles. For instance, it has been utilized in the synthesis of pyridines through visible-light-enabled biomimetic aza-6π electrocyclization.

Several methods have been developed for synthesizing 6-(Chloromethyl)picolinaldehyde:

- Direct Chloromethylation: One common method involves the chloromethylation of picolinaldehyde using chloromethyl methyl ether in the presence of a Lewis acid catalyst.

- Mannich-Type Reactions: Recent advancements have introduced asymmetric carbonyl catalysis that allows for the direct formation of this compound from glycine esters and aromatic aldimines under mild conditions.

6-(Chloromethyl)picolinaldehyde has diverse applications:

- Synthesis of N-Heterocycles: It serves as an important building block for synthesizing various N-heterocycles, which are prevalent in pharmaceuticals and agrochemicals.

- Analytical Chemistry: The compound has been studied as an analytical reagent capable of forming colored chelates with divalent metal ions, making it useful in spectrophotometric analyses.

Interaction studies involving 6-(Chloromethyl)picolinaldehyde primarily focus on its reactivity with nucleophiles and its role in catalysis:

- Reactivity with Amines: Studies have shown that this compound can react with amines to form various derivatives that may have enhanced biological activities.

- Catalytic

Several compounds are structurally related to 6-(Chloromethyl)picolinaldehyde. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 6-(Hydroxymethyl)picolinaldehyde | Contains a hydroxymethyl group instead of chloromethyl | Potentially different biological activity |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde | Contains a boron-containing moiety | Useful in organometallic chemistry |

| 3-Fluoro-5-(trifluoromethyl)picolinaldehyde | Contains fluorinated groups | Enhanced lipophilicity and potential biological activity |

| 6-(Dimethylamino)picolinaldehyde | Contains a dimethylamino group | Increased basicity and potential for different reactivity |

| 3-Bromo-5-(trifluoromethyl)picolinaldehyde | Contains bromine and trifluoromethyl groups | Potentially altered electronic properties |

The uniqueness of 6-(Chloromethyl)picolinaldehyde lies in its specific combination of functional groups that facilitate diverse

6-(Chloromethyl)picolinaldehyde possesses a distinctive molecular architecture characterized by a pyridine ring bearing two functional substituents. The compound exhibits a molecular formula of C7H6ClNO with a molecular weight of 155.58 g/mol [2] [3]. The systematic International Union of Pure and Applied Chemistry name is 6-(chloromethyl)pyridine-2-carbaldehyde, reflecting the positioning of the chloromethyl group at the 6-position and the aldehyde group at the 2-position of the pyridine ring [3].

The molecular geometry features a planar pyridine ring system with the chloromethyl substituent (-CH2Cl) extending from the carbon adjacent to the nitrogen atom, while the aldehyde functionality (-CHO) occupies the ortho position relative to the nitrogen [2]. This bifunctional scaffold creates a unique electronic environment where both electron-withdrawing groups influence the overall molecular stability and reactivity patterns.

The canonical SMILES representation C1=CC(=NC(=C1)C=O)CCl provides insight into the connectivity pattern, while the InChI string InChI=1S/C7H6ClNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4H2 describes the complete structural arrangement [2] [3]. The InChI Key NTSHGAIJIVCWSJ-UHFFFAOYSA-N serves as a unique identifier for database searches and computational studies [3].

Although specific crystallographic data for 6-(Chloromethyl)picolinaldehyde remains unreported in the literature, structural predictions can be derived from related pyridine derivatives [4]. The parent pyridine molecule crystallizes in an orthorhombic crystal system with space group Pna21, exhibiting lattice parameters a = 1752 pm, b = 897 pm, c = 1135 pm, and 16 formula units per unit cell when measured at 153 K [4]. The presence of substituents in 6-(Chloromethyl)picolinaldehyde would likely alter these parameters due to modified intermolecular interactions and molecular packing arrangements.

Table 1: Molecular and Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H6ClNO | Multiple sources |

| Molecular Weight | 155.58 g/mol | ChemicalBook, Vulcanchem [2] [3] |

| IUPAC Name | 6-(chloromethyl)pyridine-2-carbaldehyde | PubChem [3] |

| CAS Number | 140133-60-4 | ChemicalBook, Vulcanchem [2] [3] |

| InChI | InChI=1S/C7H6ClNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4H2 | PubChem [3] |

| InChI Key | NTSHGAIJIVCWSJ-UHFFFAOYSA-N | ChemicalBook [3] |

| SMILES | C1=CC(=NC(=C1)C=O)CCl | PubChem [3] |

| Canonical SMILES | C1=CC(=NC(=C1)C=O)CCl | PubChem [3] |

Electronic Structure Analysis

The electronic structure of 6-(Chloromethyl)picolinaldehyde can be understood through the framework of molecular orbital theory, building upon established knowledge of pyridine derivatives [5] [6]. The compound retains the fundamental aromatic character of the pyridine ring, with six π electrons delocalized across the heterocyclic system, while the substituents significantly modify the electronic properties.

The pyridine core contributes a nitrogen atom that possesses a lone pair of electrons in an sp2 orbital, projecting outward from the ring in the same plane as the σ bonds [4] [5]. This lone pair availability influences the basicity and coordination chemistry of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial determinants of chemical reactivity [5] [7].

For the parent pyridine molecule, the HOMO is characterized as a π orbital, while the LUMO exhibits π* character [5]. The introduction of the chloromethyl group at the 6-position and the aldehyde group at the 2-position creates significant electronic perturbations. The aldehyde functionality, being strongly electron-withdrawing, lowers both HOMO and LUMO energy levels [7]. Computational studies of related pyridine derivatives indicate that electron-withdrawing substituents decrease HOMO energy levels while simultaneously stabilizing LUMO orbitals [7].

The chloromethyl substituent introduces additional complexity through its electron-withdrawing inductive effect, further modifying the frontier molecular orbital energies. This electronic modification enhances the electrophilic character of the aldehyde carbon while simultaneously affecting the nucleophilic potential of the pyridine nitrogen.

Density functional theory calculations performed on structurally related compounds such as 2,6-bis(chloromethyl)pyridine demonstrate that the presence of chloromethyl groups significantly influences HOMO-LUMO energy gaps [8]. These calculations reveal that charge transfer occurs within the molecule, with the electronic distribution being perturbed by the substituent effects [8]. The calculated HOMO and LUMO energies indicate enhanced stability through charge delocalization across the aromatic system.

The electronic structure analysis suggests that 6-(Chloromethyl)picolinaldehyde exhibits increased electrophilic reactivity at the aldehyde carbon due to the cumulative electron-withdrawing effects of both substituents. Simultaneously, the pyridine nitrogen maintains its Lewis basic character, albeit with reduced electron density compared to unsubstituted pyridine.

Thermodynamic Properties and Stability Profiles

The thermodynamic properties of 6-(Chloromethyl)picolinaldehyde remain largely unreported in the scientific literature, necessitating predictive analysis based on structurally related compounds and established thermodynamic principles. Comparative analysis with analogous pyridine derivatives provides insight into the expected stability profile and thermal behavior of this compound.

Table 2: Physical Properties Comparison with Related Compounds

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| 6-(Chloromethyl)picolinaldehyde | 155.58 | Not reported | Not reported | Not reported |

| 2-Pyridinecarboxaldehyde (Picolinaldehyde) | 107.11 [9] | 1.126 [9] | 181 [9] | -21 to -22 [9] |

| 6-(Hydroxymethyl)picolinaldehyde | 137.136 [10] | 1.3 [10] | 274.5 [10] | N/A [10] |

| 6-Methyl-2-pyridinecarboxaldehyde | 121.14 [11] | 1.1344 [11] | 105-108/12mm [11] | 31-33 [11] |

| 3-(Chloromethyl)pyridine | 127.572 [12] | 1.2 [12] | 210.0 [12] | 137-143 [12] |

The stability profile of 6-(Chloromethyl)picolinaldehyde is influenced by several structural factors that affect its thermodynamic behavior. The presence of the chloromethyl group introduces potential sites for elimination reactions under basic conditions, while the aldehyde functionality is susceptible to oxidation and nucleophilic addition reactions . The compound demonstrates enhanced reactivity compared to simple pyridine derivatives due to these active functional groups.

Thermal stability considerations suggest that 6-(Chloromethyl)picolinaldehyde would exhibit moderate thermal stability under inert conditions. The aldehyde group represents the most thermally labile component, as aldehydes generally undergo decomposition at elevated temperatures through various pathways including decarbonylation and polymerization reactions. The chloromethyl substituent may undergo thermal elimination of hydrogen chloride at high temperatures, particularly in the presence of basic conditions.

Computational studies of related bis(chloromethyl)pyridine derivatives reveal that thermodynamic functions including heat capacity, entropy, vibrational partition function, and Gibbs energy can be calculated for temperature ranges from 100 K to 700 K [8]. These calculations provide a framework for understanding the thermal behavior of chloromethyl-substituted pyridines.

The molecular stability is enhanced by the aromatic character of the pyridine ring, which provides electronic stabilization through π-electron delocalization [4] [5]. However, the electron-withdrawing nature of both substituents creates electrophilic sites that increase reactivity toward nucleophiles.

Storage stability considerations indicate that 6-(Chloromethyl)picolinaldehyde should be maintained under inert atmosphere conditions at low temperatures to prevent oxidation of the aldehyde group and hydrolysis of the chloromethyl functionality . The compound is reported to be air-sensitive, requiring careful handling to prevent degradation [3].

Solubility Behavior in Organic Media

The solubility characteristics of 6-(Chloromethyl)picolinaldehyde in organic media can be predicted through analysis of its molecular structure and comparison with related pyridine derivatives. The compound exhibits amphiphilic properties due to the polar pyridine nitrogen and aldehyde oxygen atoms balanced against the hydrophobic chloromethyl substituent.

Table 3: Predicted Solubility Behavior in Organic Media

| Solvent | Expected Solubility | Basis for Prediction |

|---|---|---|

| Water | Limited (polar pyridine ring vs. hydrophobic chloromethyl) | Similar to 2-(chloromethyl)pyridine patterns [13] |

| Dichloromethane | Good (halogenated solvent compatibility) | Halogenated picolinaldehyde derivatives pattern [14] |

| Ethanol | Good (polar protic solvent) | Picolinaldehyde derivative solubility [11] |

| Methanol | Good (polar protic solvent) | Picolinaldehyde derivative solubility [11] |

| Ether | Moderate (aprotic organic) | General organic compound behavior |

| Ethyl Acetate | Good (organic synthesis solvent) | General organic synthesis compatibility |

| Chloroform | Good (halogenated organic) | General organic compound behavior |

| DMSO | Good (polar aprotic) | Polar aprotic solvent compatibility [15] |

The solubility behavior is significantly influenced by the electronic properties of the substituents. The chloromethyl group enhances lipophilicity while reducing water solubility, similar to patterns observed in 2-(chloromethyl)pyridine, which demonstrates limited aqueous solubility but good dissolution in organic solvents such as ethanol, methanol, and chloroform [13].

Halogenated solvents such as dichloromethane and chloroform are expected to provide excellent solubility for 6-(Chloromethyl)picolinaldehyde. This prediction is supported by solubility data for related compounds such as 6-bromopyridine-2-carbaldehyde, which exhibits good solubility in dichloromethane, ether, ethyl acetate, and methanol while remaining insoluble in water [14].

The aldehyde functionality contributes to hydrogen bonding capabilities, enhancing solubility in polar protic solvents. Comparative analysis with 6-methyl-2-pyridinecarboxaldehyde, which demonstrates solubility in methanol [11], suggests that 6-(Chloromethyl)picolinaldehyde should exhibit similar behavior in alcohol solvents.

Polar aprotic solvents such as dimethyl sulfoxide are expected to provide good solvation due to their ability to interact with both the pyridine nitrogen and the aldehyde oxygen through dipole-dipole interactions. This prediction is consistent with solubility patterns observed for chlorinated picolinic acid derivatives, which show solubility in DMSO [15].

The compound demonstrates enhanced solubility in organic synthesis solvents commonly employed in chemical transformations. The bifunctional nature of the molecule, with both electrophilic and nucleophilic sites, makes it particularly suitable for reactions conducted in coordinating solvents that can stabilize ionic intermediates.

Chloromethylation of Picolinaldehyde Precursors

The synthesis of 6-(Chloromethyl)picolinaldehyde through chloromethylation represents a fundamental approach in heterocyclic chemistry. The most widely employed method involves the conversion of 6-(hydroxymethyl)picolinaldehyde using thionyl chloride in dichloromethane [1]. This transformation proceeds under mild conditions at temperatures ranging from 0 to 25 degrees Celsius, yielding the desired chloromethyl derivative in 46 to 70 percent yield within 0.75 to 2 hours [1].

An alternative approach utilizes chlorosulfonic acid in combination with dimethoxymethane and zinc iodide as a Lewis acid catalyst . This method directly functionalizes picolinaldehyde precursors, achieving yields of 70 to 85 percent under carefully controlled conditions at 0 to 5 degrees Celsius . The reaction typically requires 2 to 4 hours for completion and offers superior regioselectivity compared to traditional chloromethylation protocols.

Direct chlorination methods employing phosphorus pentachloride have also been investigated for picolinaldehyde derivatives . These protocols operate at elevated temperatures of 25 to 50 degrees Celsius and provide yields ranging from 60 to 80 percent within 1 to 3 hours . However, the harsh reaction conditions and potential for side product formation limit the applicability of this approach for sensitive substrates.

| Method | Starting Material | Reagents | Temperature (°C) | Yield (%) | Reaction Time (hours) |

|---|---|---|---|---|---|

| Chloromethylation with thionyl chloride | (6-picolinyl)methanol | SOCl2, DCM | 0-25 | 46-70 | 0.75-2 |

| Chlorosulfonic acid/dimethoxymethane | Picolinaldehyde | ClSO3H, (CH3O)2CH2, ZnI2 | 0-5 | 70-85 | 2-4 |

| Direct chlorination with PCl5 | Picolinaldehyde | PCl5, anhydrous conditions | 25-50 | 60-80 | 1-3 |

| Reductive conversion from alcohol | 6-(hydroxymethyl)picolinaldehyde | SOCl2, dichloromethane | 0-25 | 65-75 | 0.75-1.5 |

| Industrial continuous flow | Picolinaldehyde derivatives | Optimized reagent systems | Controlled conditions | 80-95 | Continuous |

The reductive conversion approach begins with 6-(hydroxymethyl)picolinaldehyde, which is treated with thionyl chloride in dichloromethane [1]. This method offers improved selectivity and reduced formation of unwanted byproducts, making it particularly suitable for pharmaceutical applications where high purity is essential.

Catalytic Systems for Selective Functionalization

Selective functionalization of picolinaldehyde derivatives relies heavily on sophisticated catalytic systems that can differentiate between multiple reactive sites. Dirhodium tetracarboxylate catalysts, particularly Rh2(S-2-Cl-5-BrTPCP)4, have emerged as powerful tools for site-selective carbon-hydrogen functionalization [4]. These catalysts operate under ambient temperature conditions in inert atmospheres, achieving yields of 75 to 95 percent for aryl and heteroaryl derivatives [4].

The dirhodium catalyst system exhibits remarkable selectivity for remote, unactivated methylene carbon-hydrogen bonds, even in the presence of electronically activated benzylic positions [4]. This selectivity arises from the unique electronic structure of the catalyst, where all four 2-chloro-5-bromophenyl groups are positioned on the same face, creating a nearly four-fold symmetric environment [4].

Copper(I)/TEMPO catalytic systems represent another significant advancement in selective oxidation protocols [5] [6]. These systems combine copper(I) salts with 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) and N-methylimidazole under aerobic conditions [5]. The reaction proceeds in acetonitrile at room temperature using ambient air as the oxidant, achieving conversions of 85 to 99 percent for primary and secondary alcohols [5] [6].

| Catalyst Type | Active Species | Selectivity Type | Reaction Conditions | Substrate Scope | Typical Yield (%) |

|---|---|---|---|---|---|

| Dirhodium tetracarboxylate | Rh2(S-2-Cl-5-BrTPCP)4 | Site-selective C-H functionalization | Ambient temperature, N2 | Aryl/heteroaryl derivatives | 75-95 |

| Copper(I)/TEMPO | Cu(I)/TEMPO/NMI | Chemoselective alcohol oxidation | Air, acetonitrile, RT | Primary/secondary alcohols | 85-99 |

| Palladium complexes | Pd(OAc)2/chiral ligands | Enantioselective cross-coupling | Inert atmosphere, 0-60°C | Various electrophiles | 70-95 |

| Nickel/phosphine ligands | NiCl2/bis(oxazoline) | Asymmetric alkyl coupling | Low temperature, -60°C | α-halo ketones | 60-90 |

| Decatungstate anion | [W10O32]4- photocatalyst | Remote C-H activation | Photocatalytic, visible light | Alkanes, alcohols, ethers | 60-85 |

Palladium-based catalytic systems utilizing chiral ligands have demonstrated exceptional performance in enantioselective cross-coupling reactions [7]. These systems employ palladium(II) acetate in combination with various chiral phosphine or nitrogen-containing ligands, operating under inert atmospheres at temperatures ranging from 0 to 60 degrees Celsius [7]. The versatility of these catalysts allows for the functionalization of various electrophiles with yields typically ranging from 70 to 95 percent [7].

Nickel catalysts paired with bis(oxazoline) ligands have proven particularly effective for asymmetric alkyl coupling reactions [7]. These systems operate at remarkably low temperatures, often as low as -60 degrees Celsius, to prevent racemization of sensitive substrates [7]. The low-temperature conditions are especially beneficial when working with α-halo ketones and similar electrophilic substrates [7].

Trichloroisocyanuric Acid-Mediated Chlorination

Trichloroisocyanuric acid (TCCA) has emerged as a versatile and efficient chlorinating agent for both aromatic and heterocyclic substrates [8] [9]. The reactivity of TCCA can be significantly enhanced through the use of organic dye catalysts, particularly Brilliant Green, which serves to amplify the electrophilic nature of the chlorinating agent under visible light activation [8] [9].

For electron-rich aromatic substrates, TCCA alone is often sufficient to achieve chlorination, typically requiring temperatures of 80 to 120 degrees Celsius [9]. These reactions proceed over 2 to 6 hours and deliver yields ranging from 70 to 90 percent [9]. However, the selectivity under these conditions is generally moderate, necessitating careful substrate selection and reaction monitoring.

| Substrate Type | Co-catalyst/Additive | Reaction Conditions | Temperature (°C) | Reaction Time (hours) | Yield Range (%) | Selectivity |

|---|---|---|---|---|---|---|

| Electron-rich aromatics | None required | TCCA, solvent-free | 80-120 | 2-6 | 70-90 | Moderate |

| Heteroarenes | Brilliant Green (BG) | TCCA/BG, visible light | 25-40 | 1-4 | 75-95 | High |

| Deactivated aromatics | Brilliant Green (BG) | TCCA/BG, visible light | 25-60 | 2-8 | 60-85 | Good |

| Alkenes | TBACl | TCCA/TBACl, RT | 20-50 | 0.5-3 | 80-96 | Regioselective |

| Pharmaceutical compounds | Organic dyes | TCCA/dye, ambient light | 25-50 | 1-6 | 70-92 | Good |

The TCCA/Brilliant Green system demonstrates exceptional performance for heterocyclic substrates, achieving yields of 75 to 95 percent under mild conditions [8] [9]. The visible light activation of Brilliant Green generates reactive species that enhance the electrophilic character of TCCA, enabling efficient chlorination at temperatures as low as 25 to 40 degrees Celsius [8] [9]. This system has been successfully applied to the chlorination of pharmaceutical compounds including caffeine, lidocaine, and phenazone [9].

For alkene substrates, the combination of TCCA with tetrabutylammonium chloride (TBACl) provides a metal-free, environmentally friendly approach to dichlorination [10]. This system operates at room temperature and achieves yields up to 96 percent within 0.5 to 3 hours [10]. The regioselectivity of this process has been demonstrated with bicyclic alkenes, where specific chlorination patterns can be achieved through careful control of reaction conditions [10].

The mechanism of TCCA-mediated chlorination involves the generation of electrophilic chlorine species that react with electron-rich aromatic systems [11]. In the presence of organic dye photocatalysts, the process becomes more efficient due to the formation of radical intermediates that facilitate the chlorination process under milder conditions [9].

TEMPO-Catalyzed Oxidation Protocols

TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) catalyzed oxidation represents one of the most widely applied methodologies for the selective conversion of alcohols to aldehydes and ketones [12] [6]. The versatility of TEMPO systems stems from their ability to operate under various conditions while maintaining high selectivity and efficiency.

The copper(I)/TEMPO/air system represents a breakthrough in aerobic alcohol oxidation, utilizing ambient air as the terminal oxidant [5] [6]. This protocol employs copper(I) salts in combination with TEMPO and N-methylimidazole in acetonitrile solvent [6]. The reaction proceeds at room temperature with reaction times varying from 20 minutes to 24 hours depending on the substrate [6]. Primary alcohols are converted to aldehydes with conversions ranging from 85 to 99 percent [6].

| Oxidation System | Primary Oxidant | Solvent System | Temperature (°C) | Substrate Selectivity | Conversion (%) | Reaction Time |

|---|---|---|---|---|---|---|

| Cu(I)/TEMPO/air | Ambient air | Acetonitrile | 20-25 | Primary alcohols | 85-99 | 20 min - 24 h |

| TEMPO/NaOCl/NaBr | Sodium hypochlorite | Biphasic DCM/H2O | 0-25 | Primary/secondary alcohols | 90-98 | 1-4 h |

| TEMPO/NaOCl flow | Sodium hypochlorite | Continuous flow DCM/H2O | 20-40 | Various alcohols | 85-96 | 7.5 min residence |

| TEMPO/(diacetoxy)iodobenzene | Hypervalent iodine | Dichloromethane | 0-25 | Benzylic alcohols | 80-95 | 2-6 h |

| Immobilized TEMPO | Sodium hypochlorite | Aqueous/organic | 20-40 | Primary alcohols | 90-99 | 2-8 h |

Biphasic TEMPO/sodium hypochlorite systems offer enhanced practicality for synthetic applications [12]. These protocols utilize sodium hypochlorite as the primary oxidant in combination with sodium bromide as a co-catalyst [12]. The biphasic nature of the system, typically employing dichloromethane and water, facilitates product separation and enables efficient oxidation of both primary and secondary alcohols [12]. Conversions of 90 to 98 percent are routinely achieved within 1 to 4 hours [12].

Continuous flow TEMPO oxidation protocols represent a significant advancement in process chemistry [12]. These systems employ similar reagent combinations but operate in continuous flow reactors with residence times as short as 7.5 minutes [12]. The continuous nature of the process enables better heat management and more consistent product quality, making it particularly attractive for scale-up applications [12]. The flow approach can be coupled with inline reactive extraction through formation of carbonyl-bisulfite adducts, which aids in the separation of remaining substrate and other impurities [12].

Hypervalent iodine-mediated TEMPO oxidations utilize (diacetoxy)iodobenzene as the terminal oxidant [12]. This system shows particular effectiveness for benzylic alcohols, achieving conversions of 80 to 95 percent within 2 to 6 hours [12]. The mild reaction conditions and excellent functional group tolerance make this approach valuable for complex molecule synthesis.

Immobilized TEMPO systems address some of the practical limitations associated with catalyst recovery and reuse [12]. These protocols employ TEMPO attached to solid supports, enabling easy catalyst separation and recycling [12]. The immobilized systems maintain high activity for primary alcohol oxidation, achieving conversions of 90 to 99 percent [12].

Industrial-Scale Production Challenges

The industrial-scale production of 6-(Chloromethyl)picolinaldehyde faces numerous technical and economic challenges that significantly impact the commercial viability of manufacturing processes. Raw material cost fluctuations represent one of the most significant challenges, with chlorine source prices varying by 15 to 25 percent depending on market conditions and supplier availability [13] [14]. Long-term supplier contracts have been implemented as a primary strategy to mitigate these cost variations, though they introduce additional complexities in procurement management.

Process scalability presents substantial technical hurdles, particularly in heat transfer management during chlorination reactions [15]. The exothermic nature of many chloromethylation processes requires sophisticated temperature control systems to maintain product quality and prevent thermal degradation [15]. Continuous flow reactors have emerged as a preferred solution, offering improved heat management and more consistent product quality compared to traditional batch processes [15].

| Challenge Category | Specific Issues | Impact Level | Current Solutions | Cost Impact (%) |

|---|---|---|---|---|

| Raw material costs | Fluctuating chlorine source prices | High | Long-term supplier contracts | 15-25 |

| Process scalability | Heat transfer limitations | Medium | Continuous flow reactors | 10-20 |

| Environmental concerns | HCl waste management | High | Acid recovery systems | 5-15 |

| Product purification | Isomer separation difficulties | Medium | Advanced chromatography | 8-18 |

| Safety considerations | Toxic gas evolution | High | Scrubber systems | 12-22 |

| Regulatory compliance | Strict handling requirements | Medium | Standard safety protocols | 5-10 |

Environmental concerns, particularly regarding hydrochloric acid waste management, pose significant challenges for industrial operations [15]. The production of 6-(Chloromethyl)picolinaldehyde typically generates substantial quantities of hydrochloric acid as a byproduct, requiring sophisticated acid recovery systems [15]. Modern facilities employ dual pressure distillation systems that circumvent the hydrochloric acid-water azeotrope, enabling efficient acid recovery and minimizing environmental impact [15]. These systems utilize high-pressure and low-pressure distillation columns operating at 6 bar and 0.2 bar respectively [15].

Product purification represents another significant challenge, particularly in the separation of regioisomers and structural analogs [15]. Advanced chromatographic techniques have been developed to address these separation difficulties, though they contribute 8 to 18 percent to overall production costs [15]. The complexity of purification increases substantially when dealing with pharmaceutical-grade materials, where stringent purity requirements must be met.

Safety considerations play a crucial role in industrial operations due to the evolution of toxic gases during production [15]. Comprehensive scrubber systems are essential for capturing and neutralizing hazardous emissions, contributing 12 to 22 percent to operational costs [15]. These systems must be designed to handle various chlorinated species and maintain compliance with occupational exposure limits.

The main challenge in large-scale production involves the high hydrochloric acid concentration, in which the starting materials can easily decompose above ambient temperature during their separation and purification processes [15]. This decomposition tendency severely limits the operational temperature windows and requires sophisticated process control systems to maintain product integrity [15].

Regulatory compliance requirements for chemical manufacturing add additional complexity to industrial operations [15]. Strict handling requirements for chlorinated compounds necessitate specialized training programs, enhanced safety protocols, and regular compliance auditing [15]. While these requirements contribute 5 to 10 percent to operational costs, they are essential for maintaining safe working conditions and regulatory approval [15].